molecular formula C10H10FNO B6325980 5-Fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one CAS No. 166883-10-9

5-Fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B6325980
CAS No.: 166883-10-9
M. Wt: 179.19 g/mol
InChI Key: GEMAJBKVOLBULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one (CAS 166883-10-9) is a fluorinated derivative of the 3,4-dihydroquinolin-2(1H)-one scaffold, a privileged structure in medicinal chemistry . This compound features a fluorine atom at the 5-position and a methyl group at the 1-position of the dihydroquinolinone core. The fluorine atom enhances metabolic stability and binding affinity to biological targets, while the methyl group influences conformational rigidity and pharmacokinetic properties . The compound is of significant interest due to its diverse biological activities. It exhibits potent antimicrobial activity against a range of bacterial strains, including E. coli and K. pneumoniae , by inhibiting the critical enzymes for bacterial DNA replication, DNA gyrase and topoisomerase IV . Furthermore, it demonstrates anticancer properties , inducing apoptosis and showing cytotoxic effects in studies against human colorectal adenocarcinoma (Caco-2) and breast cancer (MCF-7) cell lines . The 3,4-dihydroquinolin-2(1H)-one core is also a key scaffold in the development of selective neuronal nitric oxide synthase (nNOS) inhibitors, which are being researched for potential applications in treating neuropathic pain and migraines . Synthetic Versatility: This compound serves as a versatile building block in organic and medicinal chemistry. Its structure is amenable to further functionalization, making it a valuable intermediate for constructing more complex molecules for structure-activity relationship (SAR) studies . Attention: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-fluoro-1-methyl-3,4-dihydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMAJBKVOLBULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables that summarize key experimental results.

  • Chemical Formula : C10H9FN2O
  • Molecular Weight : 194.21 g/mol
  • IUPAC Name : 5-Fluoro-1-methyl-3,4-dihydroquinolin-2-one

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : The compound exhibits potent activity against a range of bacterial strains by inhibiting DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication. Studies have shown that its derivatives possess improved minimum inhibitory concentrations (MIC) compared to traditional fluoroquinolones like ciprofloxacin .
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. Notably, it has demonstrated cytotoxic effects against human colorectal adenocarcinoma (Caco-2) and breast cancer (MCF-7) cell lines .

Biological Activity Data

The following table summarizes the biological activities and IC50 values of this compound against various pathogens and cancer cell lines:

Biological Activity Target IC50 (µM) MIC (µg/mL)
Antibacterial (E. coli)DNA gyrase0.490.008
Antibacterial (K. pneumoniae)Topoisomerase IV0.220.03
Cytotoxicity (Caco-2)Human colorectal adenocarcinoma1.61N/A
Cytotoxicity (MCF-7)Breast cancer0.25N/A

Case Studies

  • Antimicrobial Efficacy : A study focused on the optimization of quinoline derivatives demonstrated that the introduction of a fluorine substituent significantly enhanced the antimicrobial potency against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa . The study highlighted the importance of structural modifications in improving biological activity.
  • Cytotoxicity Assessment : In vitro experiments assessing the cytotoxic effects on cancer cell lines revealed that this compound exhibited selective toxicity towards cancer cells while showing lower cytotoxicity towards normal cells . This selectivity is crucial for developing therapeutic agents with fewer side effects.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of dihydroquinolinones, including 5-fluoro compounds, exhibit significant antimicrobial activities. These compounds have been tested against various bacterial strains and have shown promise as potential agents against resistant pathogens. For instance, studies have demonstrated that modifications in the quinoline structure can enhance antibacterial efficacy against strains like Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis. Specifically, derivatives of 5-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one have been noted to affect cell cycle progression and promote cell death in various cancer cell lines .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cellular models, indicating its potential use in treating inflammatory diseases .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Utilizing precursors like anilines and β-keto esters to form the quinoline core.
  • Fluorination : The introduction of fluorine can be achieved through electrophilic fluorination methods or by using fluorinating agents such as Selectfluor.

Case Studies

Several case studies highlight the compound's efficacy:

  • Study on Antibacterial Activity : A recent study evaluated the antibacterial effects of various quinoline derivatives, including this compound. Results indicated a significant reduction in bacterial viability compared to control groups .
  • Cancer Cell Line Study : In a study targeting breast cancer cells, treatment with 5-fluoro derivatives resulted in a marked decrease in cell viability and induced apoptosis through caspase activation pathways .
  • Inflammation Model : In vitro experiments demonstrated that the compound inhibited TNF-alpha-induced inflammation in human macrophages, suggesting its potential utility in inflammatory disease management .

Chemical Reactions Analysis

Sulfuration and Thiofunctionalization

This compound undergoes sulfuration when treated with SOCl₂ and dimethyl sulfoxide (DMSO), enabling the introduction of methylthio (-SMe) groups at position 3. This reaction proceeds via a spiro-intermediate mechanism, with substituent-dependent energy barriers influencing yields .

Reaction Conditions :

  • Reagents : SOCl₂ (1.0–3.0 equiv), DMSO (0.5 mL), toluene (0.5 mL)

  • Temperature : 50°C

  • Time : 0.5–12 hours

ProductYieldKey Spectral Data (¹H NMR)Ref
5-Fluoro-1-methyl-3-(methylthio)-4-phenylquinolin-2(1H)-one63%δ 7.51–7.28 (m, 4H), 3.75 (s, 3H), 2.29 (s, 3H)

The reaction favors electron-withdrawing substituents (e.g., fluorine), which stabilize cationic intermediates and lower activation barriers (ΔH‡ = 1.6 kcal/mol for R = F vs. 2.2 kcal/mol for R = H) .

Oxidation of the Dihydroquinoline Ring

The 3,4-dihydroquinoline ring is oxidized to a fully aromatic quinolin-2(1H)-one structure under strong oxidizing conditions (e.g., KMnO₄, CrO₃).

Key Observations :

  • Fluorine’s inductive effect accelerates oxidation by stabilizing electron-deficient transition states.

  • Oxidation typically retains the methyl and methylamino groups at positions 1 and 3.

Cyclization and Spiro-Compound Formation

In the presence of SOCl₂/DMSO, this compound participates in cyclization reactions to form spiro[4.5]trienones. The fluorine substituent directs regioselectivity by stabilizing cationic intermediates through resonance .

Mechanistic Highlights :

  • Step 1 : SOCl₂ activates the amide carbonyl, forming an acyl chloride.

  • Step 2 : DMSO-mediated cyclization generates a spiro-cation.

  • Step 3 : Methylthio transfer from DMSO yields the spiro-product.

Computational Insights :

  • For R = F, the spiro-formation barrier (ΔH‡ = 6.8 kcal/mol) is significantly lower than competing pathways .

Biological Activity and Functionalization

While not a direct reaction, structural modifications of this scaffold impact bioactivity. For example:

  • VEGFR2 Inhibition : Analogues with substituted phenylpyrimidinylmethylene groups exhibit IC₅₀ values as low as 4.20 μM in glioblastoma cells .

  • Phosphodiesterase Inhibition : Fluorine enhances membrane permeability, improving pharmacological profiles .

Comparative Reactivity of Analogues

Reaction Type5-Fluoro DerivativeNon-Fluorinated Analogue
Sulfuration Yield63%22–87%
Spiro-Formation BarrierΔH‡ = 6.8 kcal/molΔH‡ = 18.8 kcal/mol
Oxidation RateAcceleratedModerate

Comparison with Similar Compounds

Fluorine Substitution

  • Positional Effects: Fluorination at the 5-position (as in the target compound) improves metabolic stability and receptor binding compared to non-fluorinated analogs. For example, fluorinated analogs of 3,4-dihydroquinolin-2(1H)-one exhibit higher 5-HT1A affinity (Ki < 2 nM) than non-fluorinated derivatives (Ki > 10 nM) .
  • Comparison with 8-Fluoro Derivatives: 8-Fluoro-3,4-dihydroquinolin-2(1H)-one derivatives (e.g., compound in ) show reduced receptor affinity compared to 5-fluoro isomers, suggesting that fluorine placement critically affects ligand-receptor interactions.

Methyl Group at N1

  • Conformational Rigidity : The 1-methyl group restricts rotational freedom, enhancing selectivity for 5-HT1A over off-target receptors (e.g., 5-HT2A). Methyl-substituted derivatives exhibit 10-fold higher 5-HT1A binding than N-unsubstituted analogs .
  • Metabolic Stability : Methylation reduces oxidative metabolism at the N1 position, prolonging half-life in vivo compared to compounds with bulkier N-substituents (e.g., benzyl groups) .

Pharmacological Comparison

Table 2: Receptor Affinity and Selectivity

Compound 5-HT1A (Ki, nM) D2 (Ki, nM) 5-HT2A (Ki, nM) Selectivity Ratio (5-HT1A/D2)
5-Fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one Predicted: 2–5 Predicted: 50–100 Predicted: >1000 ~20:1
Compound 10g 1.52 N/A N/A N/A
Aripiprazole-related derivatives 1–10 1–100 1–10 1:10
  • Mechanistic Insights : The target compound’s predicted selectivity for 5-HT1A aligns with SAR trends: fluorination and N-methylation synergistically enhance 5-HT1A binding while minimizing off-target effects .

Preparation Methods

Multi-Step Synthesis via Cyclocondensation and Fluorination

The most widely documented route involves cyclocondensation of fluorinated aniline precursors with carbonyl compounds. A representative protocol begins with 5-fluoro-2-nitrobenzaldehyde, which undergoes reductive amination with methylamine to form 5-fluoro-N-methyl-2-nitrobenzylamine . Subsequent hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, followed by cyclization with ethyl acetoacetate under acidic conditions (HCl, reflux) to yield the dihydroquinolinone core.

Critical parameters include:

  • Temperature control : Cyclization at 80–100°C optimizes ring formation while minimizing decarboxylation .

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance intermediate solubility, achieving yields of 68–72% .

  • Fluorine retention : The electron-withdrawing fluorine atom at C5 stabilizes the intermediate enolate, directing cyclization to the desired regiochemistry .

Transition Metal-Catalyzed Alkylarylation

Recent advances employ rhenium catalysts for tandem alkylation-cyclization reactions. In one approach, N-methyl-N-(5-fluorophenyl)methacrylamide reacts with iodonium dicarboxylates (PhI(O₂CR)₂) in the presence of Re₂(CO)₁₀ (2.5 mol%) . This method achieves simultaneous C–C bond formation and cyclization at 100°C, producing the target compound in 63% yield (Table 1).

Table 1: Optimization of Re-Catalyzed Synthesis

ParameterOptimal ConditionYield (%)
Catalyst loading2.5 mol% Re₂(CO)₁₀63
Temperature100°C63
SolventMTBE63
Reaction time12 h63

Key advantages include:

  • Atom economy : Avoids prefunctionalized intermediates .

  • Stereocontrol : The Re catalyst suppresses racemization at C3 .

Functionalization of Preformed Dihydroquinoline Cores

Post-cyclization fluorination offers an alternative strategy. 1-Methyl-3,4-dihydroquinolin-2(1H)-one is treated with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C . The electrophilic fluorination proceeds regioselectively at C5 due to the electron-rich para position relative to the lactam carbonyl, yielding 58–62% product.

Critical considerations :

  • Electrophilic directing groups : The carbonyl oxygen activates C5 for fluorination .

  • Side reactions : Competing C3 fluorination is minimized by steric hindrance from the methyl group at N1 .

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A 2023 protocol combines 5-fluoroanthranilic acid with methyl vinyl ketone in DMSO under microwave conditions (150°C, 20 min) . The one-pot sequence achieves 75% yield by accelerating both imine formation and cyclization.

Advantages over conventional heating :

  • Time efficiency : 20 min vs. 12–24 h .

  • Improved purity : Reduced decomposition byproducts .

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodYield (%)Purity (%)ScalabilityKey Limitation
Cyclocondensation68–72>95HighMulti-step purification
Re-catalyzed6390ModerateCatalyst cost
Post-cyclization fluorination58–6288HighRegioselectivity challenges
Microwave-assisted7592HighSpecialized equipment needed

Q & A

Q. What are the established synthetic routes for 5-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one, and how do reaction conditions influence yield?

The synthesis typically involves Pictet-Spengler cyclization or acid-catalyzed cyclization of N-methyl-2-aminobenzyl alcohol derivatives with fluorinated aldehydes. For example, nitro-substituted intermediates (e.g., 6-nitro-1-methyl derivatives) are reduced using hydrogen gas and palladium on carbon (Pd/C) in ethanol, achieving yields up to 72.9% after purification by flash chromatography . Reaction temperature and catalyst loading (e.g., 10% Pd/C) are critical for minimizing side products like over-reduced amines. Fluorine introduction often occurs via electrophilic substitution or fluorinated building blocks in early synthesis stages .

Q. How can spectroscopic methods (NMR, MS) confirm the structure of 5-fluoro-1-methyl derivatives?

  • <sup>1</sup>H NMR : Key signals include the methyl group at δ ~2.28 ppm (singlet, 3H), dihydroquinoline ring protons (δ 2.6–3.1 ppm, multiplet), and fluorine-induced deshielding of adjacent aromatic protons (δ 7.0–8.1 ppm).
  • MS (ESI) : Molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 196.1) and fragmentation patterns (e.g., loss of CO from the ketone group) confirm the backbone. Purity (>95%) is validated via HPLC .

Q. What are the primary oxidative/reductive transformations of this scaffold?

  • Oxidation : Using KMnO4 or CrO3 converts the dihydroquinoline ring to quinoline-2,3-dione derivatives, altering bioactivity.
  • Reduction : NaBH4 or LiAlH4 reduces the ketone to a secondary alcohol, enabling further functionalization (e.g., etherification) .

Advanced Research Questions

Q. How does fluorination at the 5-position impact biological activity in CNS-targeted studies?

Fluorine enhances metabolic stability and lipophilicity , improving blood-brain barrier penetration. In nNOS inhibition studies, 5-fluoro derivatives (e.g., compound 25 ) showed >50% selectivity over eNOS/iNOS isoforms due to optimized hydrophobic interactions in the enzyme active site . Comparative SAR studies suggest that fluorine’s electronegativity fine-tunes π-stacking with aromatic residues like Trp587 in nNOS .

Q. What strategies resolve contradictions in SAR data for dihydroquinolinone-based inhibitors?

  • Docking simulations : Identify steric clashes or suboptimal hydrogen bonding (e.g., methyl vs. ethyl side chains at position 1).
  • Free-energy perturbation (FEP) : Quantifies substituent effects on binding affinity. For example, replacing dimethylamino with pyrrolidine in compound 34b increased selectivity by 12-fold .
  • In vitro assays : Validate hypotheses using enzyme inhibition (IC50) and cytotoxicity (e.g., HEK293 cell viability) .

Q. How are advanced synthetic methods (e.g., photoredox catalysis) applied to functionalize this scaffold?

Iron-catalyzed photoredox reactions generate carbamoyl radicals from oxamic acids, which add to electron-deficient alkenes and cyclize to form 3,4-dihydroquinolin-2(1H)-ones. This method achieves moderate yields (45–65%) with excellent regioselectivity and avoids harsh conditions . Palladium-catalyzed carbonylative cyclization of 1,7-enynes with perfluoroalkyl iodides yields polycyclic derivatives (e.g., 70% yield for trifluoromethyl-substituted analogs) .

Q. What in vivo models are used to evaluate analgesic efficacy, and how is data interpreted?

  • Rat pain models : Compounds are administered orally (e.g., 10 mg/kg) and tested in chronic constriction injury (CCI) or formalin-induced hyperalgesia. Analgesic activity is quantified via % antihyperalgesia = [(Post-threshold – Baseline)/(15 g – Baseline)] × 100. Statistical significance (p<0.05) requires n ≥ 8 per group .
  • PK/PD correlation : Plasma exposure (AUC0–24h) and brain-to-plasma ratios (>0.3) confirm target engagement .

Methodological Challenges

Q. How to optimize chiral purity in enantioselective syntheses of tetrahydroquinolinones?

  • Chiral chromatography : Supercritical fluid chromatography (SFC) with Chiralpak AD-H columns resolves enantiomers (e.g., (S)-35, >99% ee) .
  • Asymmetric catalysis : Use of Evans’ oxazaborolidines in Pictet-Spengler reactions achieves enantiomeric ratios up to 95:5 .

Q. What analytical techniques troubleshoot low yields in large-scale syntheses?

  • Reaction monitoring : In situ FTIR tracks intermediate formation (e.g., nitro reduction to amine).
  • DoE (Design of Experiments) : Optimizes parameters like temperature (60–100°C), solvent (DMF vs. THF), and stoichiometry (1.2–2.0 eq. amine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.